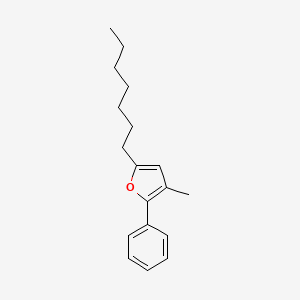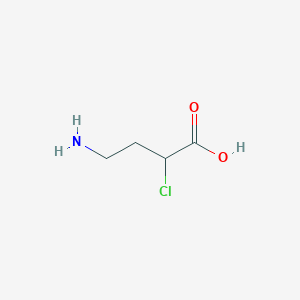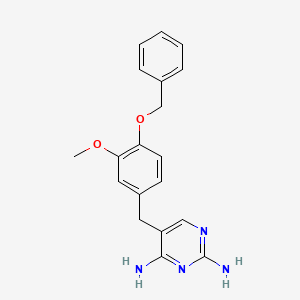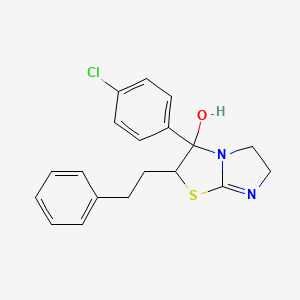
5-Heptyl-3-methyl-2-phenylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptyl-3-methyl-2-phenylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-3-methyl-2-phenylfuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 1-heptyne with 3-methyl-2-phenylfuran in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Heptyl-3-methyl-2-phenylfuran can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced furan compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of furan carboxylic acids or ketones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated furans or alkyl-substituted furans.
Applications De Recherche Scientifique
5-Heptyl-3-methyl-2-phenylfuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and polymers.
Mécanisme D'action
The mechanism of action of 5-Heptyl-3-methyl-2-phenylfuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylfuran: Lacks the heptyl and methyl substituents, resulting in different chemical and biological properties.
3-Methyl-2-phenylfuran: Similar structure but without the heptyl group, leading to variations in reactivity and applications.
5-Heptyl-2-furanone: Contains a carbonyl group instead of the furan ring, resulting in distinct chemical behavior.
Uniqueness
5-Heptyl-3-methyl-2-phenylfuran is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its heptyl group enhances its hydrophobicity, while the phenyl and methyl groups contribute to its reactivity and stability.
Propriétés
Numéro CAS |
89932-21-8 |
|---|---|
Formule moléculaire |
C18H24O |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
5-heptyl-3-methyl-2-phenylfuran |
InChI |
InChI=1S/C18H24O/c1-3-4-5-6-10-13-17-14-15(2)18(19-17)16-11-8-7-9-12-16/h7-9,11-12,14H,3-6,10,13H2,1-2H3 |
Clé InChI |
ZWPGTZQHVDBTTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC(=C(O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)





![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)

![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)


![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)
